N-Methyl-N-ethyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology
N-Methyl-N-ethyltryptamine: A Technical Guide to its Discovery, History, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-ethyltryptamine (MET) is a synthetic tryptamine (B22526) derivative that occupies a structural position between the well-known psychedelics N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET). First documented in the scientific literature in 1981 and later detailed by Alexander Shulgin in his 1997 book TiHKAL ("Tryptamines I Have Known and Loved"), MET has garnered interest within the research community for its distinct psychoactive profile.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of MET, with a focus on its interactions with serotonergic receptors. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers investigating the structure-activity relationships of tryptamines and the neurobiology of psychedelic compounds.
Discovery and History
N-Methyl-N-ethyltryptamine was first described in scientific literature in 1981.[1][2] However, it was its inclusion in Alexander Shulgin's seminal work, TiHKAL, in 1997 that brought the compound to the attention of a wider scientific and lay audience.[1][3] Shulgin, a prominent medicinal chemist and pharmacologist, synthesized and bioassayed a vast number of psychoactive compounds, meticulously documenting their chemical properties and subjective effects.[4][5] In TiHKAL, MET is presented as a structural analog of DMT and DET, with a unique psychoactive signature.[2] Anecdotal reports suggest that when vaporized, its effects are comparable to DMT but with a more grounded and less intense headspace.[6]
Chemical Synthesis
The synthesis of N-Methyl-N-ethyltryptamine can be approached through several routes, primarily involving the alkylation of the amino group of tryptamine or its N-substituted precursors. Two common strategies are sequential alkylation and reductive amination.
Sequential Alkylation
This method involves the stepwise introduction of the methyl and ethyl groups onto the nitrogen atom of the tryptamine side chain. This can be achieved in two ways:
-
N-Ethylation of N-methyltryptamine (NMT): N-methyltryptamine is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to yield MET.
-
N-Methylation of N-ethyltryptamine (NET): N-ethyltryptamine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield MET.
A detailed experimental protocol for the synthesis of N,N-dialkyltryptamines via alkylation is described below.
Reductive Amination
This approach involves the reaction of tryptamine with a mixture of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. The aldehydes react with the primary amine of tryptamine to form enamines, which are then reduced in situ to the corresponding tertiary amine, MET.
Pharmacological Properties
The primary pharmacological activity of N-Methyl-N-ethyltryptamine is mediated by its interaction with the serotonergic system, specifically as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] It also exhibits activity as a serotonin (B10506) releasing agent, although with lower potency.[2]
Receptor Binding and Functional Activity
While specific quantitative data for MET is limited in the published literature, information on its structural analogs provides valuable insights into its likely receptor binding profile and functional activity. The 4-hydroxy analog, 4-HO-MET, is a known potent agonist at the 5-HT2A receptor.[1][7] The table below summarizes available quantitative data for closely related tryptamines to provide a comparative context.
| Compound | Receptor | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (% of 5-HT) |
| DMT | 5-HT2A | Radioligand Binding | Human | 347 | - | - |
| 5-HT2A | IP1 Functional Assay | Human | - | 527 | 38% | |
| 5-HT2C | Radioligand Binding | Human | 234 | - | - | |
| 4-HO-MET | 5-HT2A | IP1 Functional Assay | Human | - | < 527 | > 38% |
| 5-MeO-DMT | 5-HT2A | Radioligand Binding | Human | ~100 - 1000+ | - | - |
| 5-HT2A | Calcium Mobilization | Human | - | ~1.8 - 3.87 | - | |
| NMT | 5-HT2A | Radioligand Binding | Not Specified | - | - | - |
| 5-HT2A | Functional Assay | Not Specified | - | - | Full Agonist |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Experimental Protocols
Synthesis of N,N-Dialkyltryptamines via Alkylation (General Procedure)
This protocol describes a general method for the synthesis of N,N-dialkyltryptamines, which can be adapted for the synthesis of MET.
Materials:
-
Tryptamine, N-methyltryptamine, or N-ethyltryptamine
-
Alkylating agent (e.g., methyl iodide, ethyl iodide)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the starting tryptamine in the anhydrous solvent under an inert atmosphere, add the base portion-wise at room temperature.
-
Stir the mixture for a designated period to allow for deprotonation of the amine.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N,N-dialkyltryptamine.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A)
-
Radioligand with known affinity for the target receptor (e.g., [³H]ketanserin)
-
Test compound (MET) at various concentrations
-
Assay buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate at a specific temperature for a set time to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Conclusion
N-Methyl-N-ethyltryptamine represents an intriguing molecule within the tryptamine class of psychedelic compounds. Its unique N,N-dialkyl substitution pattern results in a distinct pharmacological and phenomenological profile. While initial research and anecdotal reports have provided a foundational understanding of MET, further in-depth studies are required to fully elucidate its receptor binding affinities, functional activities, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to facilitate future research into this and other novel psychoactive substances, ultimately contributing to a more comprehensive understanding of the neurobiology of psychedelic action.
References
- 1. N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9|RUO [benchchem.com]
- 2. Methylethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. TiHKAL [bionity.com]
- 4. Tihkal: The Continuation by Alexander Shulgin | Goodreads [goodreads.com]
- 5. PIHKAL/TIHKAL [ucl.ac.uk]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
